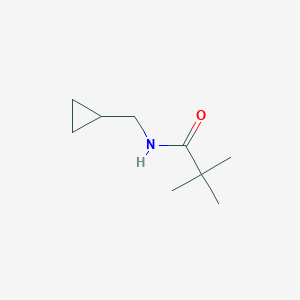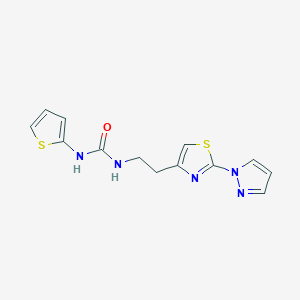
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea, also known as PTUP, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Structure-based Design and Biological Evaluation
The structure-based design, synthesis, and biological evaluation of N-pyrazole, N'-thiazole ureas have shown promising results as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses and diseases. Such compounds demonstrate the potential for therapeutic applications in treating conditions associated with MAPK pathways (Getlik et al., 2012).
Rheology, Morphology, and Gelation Properties
Urea derivatives have been explored for their unique properties in forming hydrogels, with their rheology and morphology being significantly affected by the identity of anions. This aspect of urea derivatives offers potential applications in material science for creating gels with tunable physical properties (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating urea structures has been a subject of research, indicating the versatility of urea derivatives in creating compounds with potential applications in pharmaceuticals and agrochemicals. These synthetic approaches offer pathways to a wide range of compounds with diverse biological activities (Abdelrazek et al., 2010).
Antibacterial Agents
Research into synthesizing new heterocyclic compounds containing sulfonamido moieties suitable as antibacterial agents highlights the role of urea derivatives in developing new pharmaceuticals. These compounds have been tested for their effectiveness against various bacterial strains, showing high activities and underscoring the potential of urea derivatives in antimicrobial therapies (Azab et al., 2013).
properties
IUPAC Name |
1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c19-12(17-11-3-1-8-20-11)14-6-4-10-9-21-13(16-10)18-7-2-5-15-18/h1-3,5,7-9H,4,6H2,(H2,14,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLYCDDFSYABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
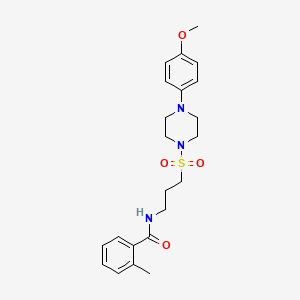
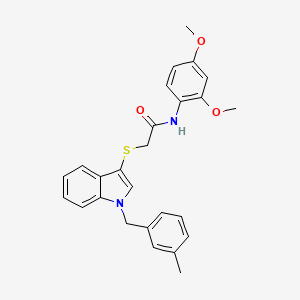
![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
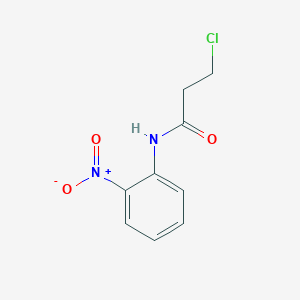

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
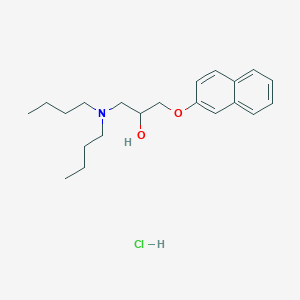
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)
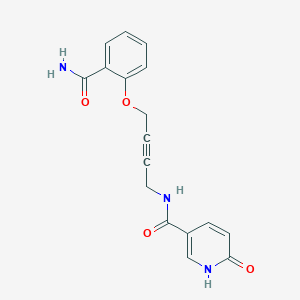
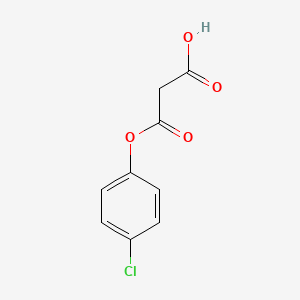
![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
